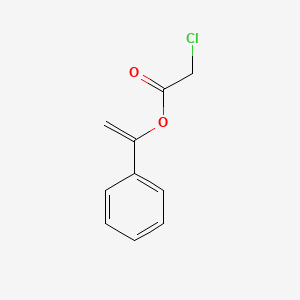![molecular formula C15H14O3 B14415780 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one CAS No. 81336-28-9](/img/structure/B14415780.png)
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of cyclopenta[a]naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two methoxy groups at positions 5 and 7, and a dihydro-1H-cyclopenta[a]naphthalen-1-one core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one can be achieved through various synthetic routes. One common method involves the TiCl4-catalyzed reaction of 1-trimethylsilyloxycyclopentene with arylacetaldehydes . This reaction proceeds under mild conditions and provides a straightforward approach to the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry research.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one: This compound lacks the methoxy groups present in 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one.
8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene: This compound has a similar core structure but different substituents.
1H-cyclopenta[a]naphthalene: This compound is a parent structure without any substituents.
Uniqueness
The presence of methoxy groups at positions 5 and 7 in this compound imparts unique chemical and physical properties to the compound. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
81336-28-9 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
5,7-dimethoxy-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C15H14O3/c1-17-10-4-5-11-12(8-10)14(18-2)7-9-3-6-13(16)15(9)11/h4-5,7-8H,3,6H2,1-2H3 |
Clave InChI |
CFCWKCSRQNGFRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C3CCC(=O)C3=C2C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


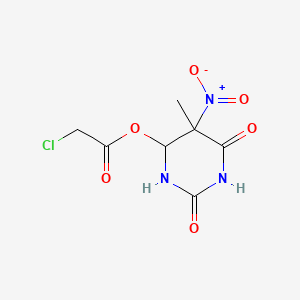
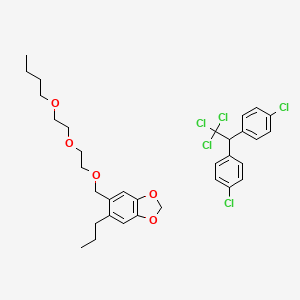
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
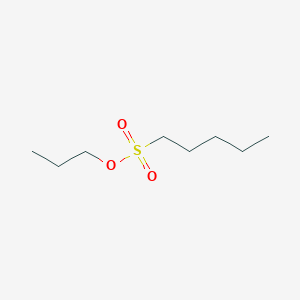
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
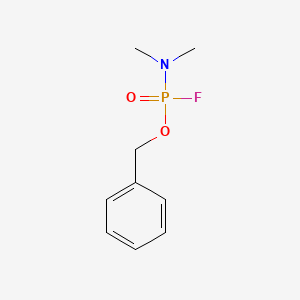
methanone](/img/structure/B14415746.png)
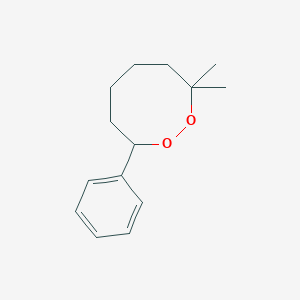
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
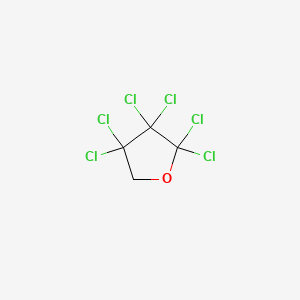
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
